molecular formula C5H8N2O2 B13838130 3-Amino-1-(2-hydroxyethenyl)azetidin-2-one

3-Amino-1-(2-hydroxyethenyl)azetidin-2-one

Cat. No.: B13838130
M. Wt: 128.13 g/mol
InChI Key: YXPFEJQPMDCBHE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-hydroxyethenyl)azetidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-hydroxyethenyl)azetidin-2-one involves its interaction with various molecular targets. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. It can act as an inhibitor or activator of enzymes, depending on the specific context . The molecular pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-hydroxyethenyl)azetidin-2-one is unique due to its combination of an azetidine ring with amino and hydroxyethenyl functional groups. This combination imparts unique reactivity and potential for diverse applications in synthetic chemistry and medicinal chemistry .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-amino-1-(2-hydroxyethenyl)azetidin-2-one

InChI

InChI=1S/C5H8N2O2/c6-4-3-7(1-2-8)5(4)9/h1-2,4,8H,3,6H2

InChI Key

YXPFEJQPMDCBHE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1C=CO)N

Origin of Product

United States

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